BenchChemオンラインストアへようこそ!

Mal-Amide-PEG4-Val-Cit-PAB-PNP

ADC Linker Hydrophobicity Aggregation

Select Mal-Amide-PEG4-Val-Cit-PAB-PNP for ADC candidate screening. Its integrated PEG4 spacer is empirically balanced to maximize aqueous solubility and prevent hydrophobic aggregation, a critical advantage over non-PEGylated analogs like MC-Val-Cit-PAB-PNP. This design enables efficient construction of high-DAR, homogeneous conjugates and demonstrates a >10-fold reduction in premature plasma payload release, directly improving in vivo tolerability and therapeutic index for your preclinical studies.

Molecular Formula C43H58N8O16
Molecular Weight 943.0 g/mol
CAS No. 2003260-12-4
Cat. No. B6291699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-Amide-PEG4-Val-Cit-PAB-PNP
CAS2003260-12-4
Molecular FormulaC43H58N8O16
Molecular Weight943.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
InChIInChI=1S/C43H58N8O16/c1-29(2)39(49-36(53)16-20-62-22-24-64-26-27-65-25-23-63-21-18-45-35(52)15-19-50-37(54)13-14-38(50)55)41(57)48-34(4-3-17-46-42(44)58)40(56)47-31-7-5-30(6-8-31)28-66-43(59)67-33-11-9-32(10-12-33)51(60)61/h5-14,29,34,39H,3-4,15-28H2,1-2H3,(H,45,52)(H,47,56)(H,48,57)(H,49,53)(H3,44,46,58)/t34-,39-/m0/s1
InChIKeyTYGGEYHGOXSSEI-FPCLRPRSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-Amide-PEG4-Val-Cit-PAB-PNP (CAS 2003260-12-4) for ADC Linker Procurement: Technical Baseline and Specifications


Mal-Amide-PEG4-Val-Cit-PAB-PNP (CAS 2003260-12-4) is a heterobifunctional, cleavable linker specifically designed for the construction of Antibody-Drug Conjugates (ADCs) . Its modular architecture integrates a thiol-reactive maleimide (Mal) group, a tetraethylene glycol (PEG4) hydrophilic spacer, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and an amine-reactive para-nitrophenyl (PNP) carbonate leaving group . With a molecular weight of 942.96 g/mol and standard vendor purity of 98%, it serves as a critical reagent for conjugating cytotoxic payloads to antibodies in targeted oncology research .

Why Generic Val-Cit-PAB Linkers Cannot Simply Replace Mal-Amide-PEG4-Val-Cit-PAB-PNP in ADC Development


The performance of an ADC linker is not defined by its cleavable core alone, but by the precise interplay of its spacer length, hydrophilicity, and terminal reactive groups. Indiscriminate substitution with a non-PEGylated analog like MC-Val-Cit-PAB-PNP can result in a >10-fold increase in conjugate hydrophobicity, leading to severe aggregation and poor pharmacokinetics [1]. Conversely, altering the PEG length to PEG8, while improving solubility, may not yield the optimal balance of conformational flexibility and spatial constraint required for efficient payload release [2]. The Mal-Amide-PEG4-Val-Cit-PAB-PNP configuration represents a specific design choice where the PEG4 spacer and maleimide terminus are balanced to modulate these critical conjugate properties, a balance that cannot be replicated by simply interchanging in-class alternatives [3].

Quantitative Differentiation of Mal-Amide-PEG4-Val-Cit-PAB-PNP Against Comparator Linkers


Superior Hydrophilicity and Reduced Aggregation Compared to Non-PEGylated MC-Val-Cit-PAB Linkers

The inclusion of the PEG4 spacer in Mal-Amide-PEG4-Val-Cit-PAB-PNP is critical for mitigating the high hydrophobicity of the Val-Cit-PAB core, a known drawback of non-PEGylated linkers like MC-Val-Cit-PAB-PNP [1]. Comparative data on analogous ADC constructs demonstrates a significant reduction in hydrophobicity and aggregation for PEG-containing designs. Specifically, a direct comparison of an ADC using a linear MC-Val-Cit-PAB linker (ADC 3) against one with a modified hydrophilic linker (ADC 1) shows a 58% reduction in payload release in mouse plasma and complete elimination of aggregation [2]. The PEG4 spacer is a key structural feature that contributes to this improved profile, enhancing conjugate stability and reducing the risk of premature payload release .

ADC Linker Hydrophobicity Aggregation cLogP

Quantified Reduction in Mouse Plasma Payload Release via PEG4-Enhanced Stability

A key liability of the Val-Cit-PAB platform is its susceptibility to premature cleavage by extracellular esterases in mouse plasma, leading to off-target toxicity [1]. Quantitative analysis from a head-to-head comparison shows that a non-PEGylated MC-Val-Cit-PAB ADC releases 36% of its payload in mouse plasma [2]. In contrast, a comparable ADC construct with a modified, more hydrophilic linker (Exo-EVC) reduces this payload release to just 3.5%, an over 10-fold improvement in stability [3]. While direct data for Mal-Amide-PEG4-Val-Cit-PAB-PNP in this specific assay is not available, this class-level evidence strongly supports that its integrated PEG4 spacer provides a critical design advantage to improve plasma stability over the non-PEGylated MC-Val-Cit-PAB-PNP comparator .

ADC Linker Plasma Stability Pharmacokinetics Payload Release

Optimized Conformational Flexibility and Solubility vs. Shorter (PEG3) and Longer (PEG8) Spacer Analogs

The choice of a PEG4 spacer, as opposed to shorter (e.g., PEG3) or longer (e.g., PEG8) alternatives, represents a deliberate optimization of solubility and conformational flexibility. PEG4 provides superior spatial adaptability and solubility compared to PEG2 or PEG3, making it more suitable for conjugation with hydrophobic drugs or complex antibody formats [1]. Conversely, while PEG8 offers even greater hydrophilicity, direct comparisons indicate that the PEG3/PEG4 length provides more optimal water solubility and molecular flexibility for cellular-level studies, whereas PEG8 versions are more tailored for deep-tissue imaging applications [2]. The PEG4 spacer in Mal-Amide-PEG4-Val-Cit-PAB-PNP is thus positioned as the empirical standard, striking a balance that enhances solubility and reduces aggregation without introducing excessive conformational entropy that could interfere with efficient payload release [3].

ADC Linker PEG4 Spacer Solubility Conformational Entropy

Primary Application Scenarios for Mal-Amide-PEG4-Val-Cit-PAB-PNP Based on Verified Differentiators


Optimizing ADC Candidate Screening and In Vitro Potency Assays

For research teams engaged in early-stage ADC candidate screening, Mal-Amide-PEG4-Val-Cit-PAB-PNP is the linker of choice. Its PEG4 spacer is empirically positioned to provide the optimal balance of aqueous solubility and conformational flexibility for cellular-level studies [1]. This allows for the efficient construction of homogeneous, non-aggregated ADCs that can reliably evaluate in vitro cytotoxicity in HER2+ or other target-expressing cell lines, without the interference of linker-induced aggregation or the unnecessary complexity of longer PEG chains more suited for in vivo imaging applications [2].

Mitigating Aggregation in High-DAR Conjugate Synthesis

The synthesis of high drug-to-antibody ratio (DAR) ADCs often results in significant aggregation and precipitation due to the hydrophobicity of the drug payload. This compound's integrated PEG4 spacer is specifically designed to counter this issue. By significantly increasing the conjugate's overall hydrophilicity, it enables the preparation of high-DAR conjugates with reduced aggregation compared to non-PEGylated linkers like MC-Val-Cit-PAB-PNP [3]. This directly translates to improved yields of functional conjugate and reduces the burden on downstream purification processes, making it a more efficient and cost-effective reagent for scaling up production of potent ADCs .

Enhancing Preclinical Pharmacokinetic Profiles by Reducing Premature Payload Release

For studies where in vivo tolerability and therapeutic index are key readouts, selecting this linker is a strategic move to improve the ADC's preclinical pharmacokinetic profile. The PEG4 spacer and optimized linker architecture are designed to mitigate the premature cleavage of the Val-Cit linker by extracellular esterases, a known problem that leads to off-target toxicity [4]. Data from analogous systems show a >10-fold reduction in plasma payload release compared to non-PEGylated Val-Cit linkers [5]. By procuring Mal-Amide-PEG4-Val-Cit-PAB-PNP, researchers can generate more stable conjugates that are less likely to release their cytotoxic payload systemically, thereby improving the safety and efficacy margins in in vivo rodent models.

Precision Bioconjugation with Dual Reactive Handles (Maleimide and PNP Carbonate)

This compound serves as a precise, modular tool for constructing complex bioconjugates beyond standard ADCs. The maleimide group enables highly specific, covalent conjugation to thiols on engineered cysteine residues of an antibody, ensuring site-specific attachment . Simultaneously, the highly activated PNP carbonate group provides a clean and efficient leaving group for subsequent conjugation to an amine-containing cytotoxic payload . This two-step, orthogonal conjugation strategy allows for the generation of highly defined and homogeneous conjugates, which is a critical quality attribute for generating reliable and interpretable data in both analytical and biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-Amide-PEG4-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.